N-[(4-Butoxyphenyl)methyl]quinolin-8-amine
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Overview
Description
N-(4-Butoxybenzyl)quinolin-8-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline core structure substituted with a butoxybenzyl group at the nitrogen atom and an amine group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxybenzyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and alternative solvents can also be explored to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxybenzyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group at the 8th position can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted quinoline derivatives.
Scientific Research Applications
N-(4-Butoxybenzyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(4-Butoxybenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their DNA replication or protein synthesis. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-(4-Butoxybenzyl)quinolin-8-amine, known for its antimalarial properties.
8-Aminoquinoline: A precursor in the synthesis of various quinoline derivatives.
4-Butoxybenzyl Chloride: Used in the synthesis of N-(4-Butoxybenzyl)quinolin-8-amine.
Uniqueness
N-(4-Butoxybenzyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Biological Activity
N-[(4-Butoxyphenyl)methyl]quinolin-8-amine, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline backbone, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a quinoline ring substituted with a butoxyphenyl group at the nitrogen position. The presence of the butoxy group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For instance:
Compound | Cancer Type | IC50 (µM) |
---|---|---|
N-(4-Chlorophenyl)methylquinolin-8-amine | Breast Cancer | 10.5 |
N-(4-Methoxyphenyl)methylquinolin-8-amine | Prostate Cancer | 15.2 |
N-(4-Butoxyphenyl)methylquinolin-8-amine | Lung Cancer | 12.3 |
These findings suggest that the butoxy substitution may enhance the anticancer activity of the compound compared to other derivatives .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with DNA or inhibit specific enzymes involved in cellular proliferation. The quinoline moiety is known to intercalate into DNA, potentially leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of quinoline derivatives, including this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that N-[4-butoxyphenyl]methylquinolin-8-amine exhibited significant cytotoxicity against lung cancer cells with an IC50 value of 12.3 µM.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several quinoline derivatives against pathogenic bacteria. The results showed that N-[4-butoxyphenyl]methylquinolin-8-amine had an MIC of 16 µg/mL against E. coli, indicating potent antibacterial activity .
- Mechanistic Insights : Research exploring the mechanism of action revealed that quinoline derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Properties
CAS No. |
90266-45-8 |
---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(4-butoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C20H22N2O/c1-2-3-14-23-18-11-9-16(10-12-18)15-22-19-8-4-6-17-7-5-13-21-20(17)19/h4-13,22H,2-3,14-15H2,1H3 |
InChI Key |
SJYSGBPRORJBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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